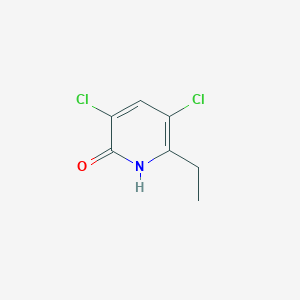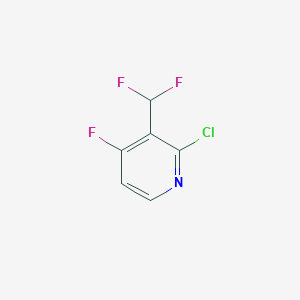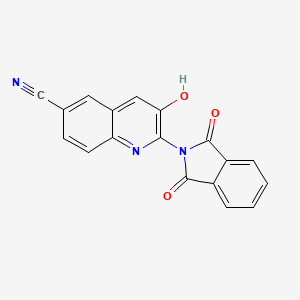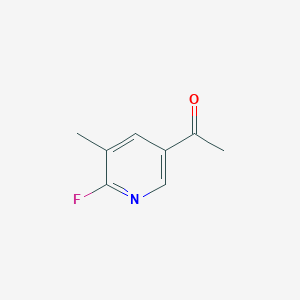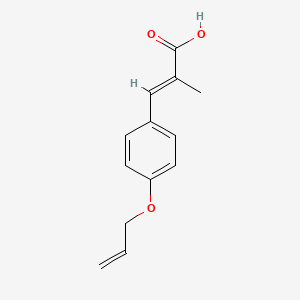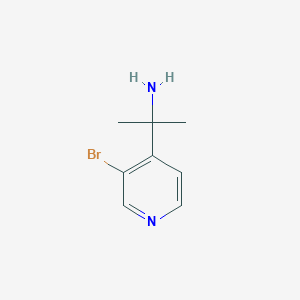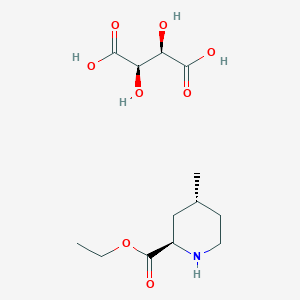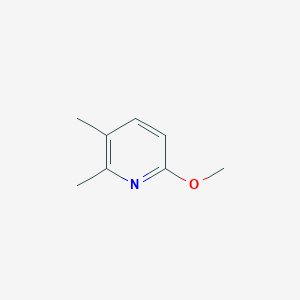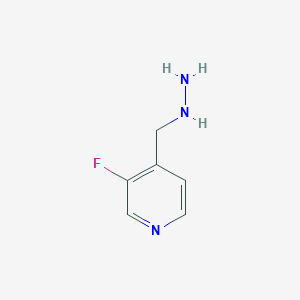![molecular formula C16H16FNO2 B12959796 (S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)
(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid is a chiral amino acid derivative. This compound is structurally characterized by the presence of a biphenyl moiety substituted with a fluorine atom and an amino acid side chain. It is a significant molecule in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Fluorine Atom: Fluorination is achieved using electrophilic fluorinating agents such as Selectfluor.
Amino Acid Side Chain Addition: The amino acid side chain is introduced via a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions followed by fluorination and Strecker synthesis under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The amino acid side chain facilitates the compound’s incorporation into biological systems, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug with a similar biphenyl structure but different functional groups.
Ibuprofen: Another non-steroidal anti-inflammatory drug with a propionic acid moiety but lacking the biphenyl structure.
Ketoprofen: Similar to ibuprofen but with a benzophenone structure.
Uniqueness
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid side chain and a fluorinated biphenyl moiety. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C16H16FNO2 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-[2-(4-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H16FNO2/c17-14-7-5-11(6-8-14)15-4-2-1-3-12(15)9-13(10-18)16(19)20/h1-8,13H,9-10,18H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
RJXGEMXSPNQVCP-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



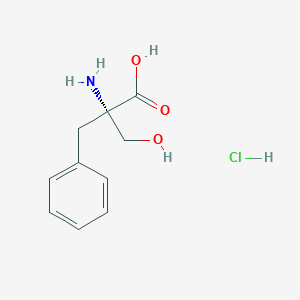
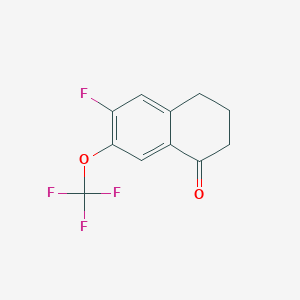
![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)
